molecular formula C13H13BrN2O B8155580 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide

6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide

Cat. No.: B8155580
M. Wt: 293.16 g/mol
InChI Key: MZKNGVDEGFTVBB-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position, a cyclopropyl group at the 1st position, and a carboxylic acid methylamide group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropyl-1H-indole-4-carboxylic acid methylamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

6-bromo-1-cyclopropyl-N-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-15-13(17)11-6-8(14)7-12-10(11)4-5-16(12)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKNGVDEGFTVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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